molecular formula C14H18N2O4S B3822542 N-{[2,4-dimethyl-3-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}acetamide

N-{[2,4-dimethyl-3-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}acetamide

Cat. No.: B3822542
M. Wt: 310.37 g/mol
InChI Key: QSKRXHYJOFDSKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2,4-dimethyl-3-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}acetamide, also known as DPA, is a synthetic compound that has been widely used in scientific research for its various biochemical and physiological effects. DPA belongs to the class of sulfonamide compounds and has been found to exhibit a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.

Mechanism of Action

The mechanism of action of N-{[2,4-dimethyl-3-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}acetamide is not fully understood, but it is believed to act through multiple pathways. This compound has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. This compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce cell proliferation, induce apoptosis, improve insulin sensitivity, and reduce blood glucose levels. This compound has also been found to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

N-{[2,4-dimethyl-3-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}acetamide has several advantages for lab experiments. It is readily available and relatively inexpensive. This compound is also stable under normal lab conditions and has a long shelf life. However, this compound has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. This compound also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the use of N-{[2,4-dimethyl-3-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}acetamide in scientific research. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the investigation of the potential use of this compound in the treatment of various diseases, including cancer, diabetes, and inflammatory disorders. Additionally, the use of this compound in combination with other drugs or therapies is an area of potential research.

Scientific Research Applications

N-{[2,4-dimethyl-3-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}acetamide has been extensively used in scientific research for its various pharmacological activities. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, this compound has been found to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.

Properties

IUPAC Name

N-[2,4-dimethyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-9-6-7-12(21(19,20)15-11(3)17)10(2)14(9)16-8-4-5-13(16)18/h6-7H,4-5,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKRXHYJOFDSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)NC(=O)C)C)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[2,4-dimethyl-3-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-{[2,4-dimethyl-3-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}acetamide
Reactant of Route 3
Reactant of Route 3
N-{[2,4-dimethyl-3-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}acetamide
Reactant of Route 4
Reactant of Route 4
N-{[2,4-dimethyl-3-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}acetamide
Reactant of Route 5
Reactant of Route 5
N-{[2,4-dimethyl-3-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}acetamide
Reactant of Route 6
N-{[2,4-dimethyl-3-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.